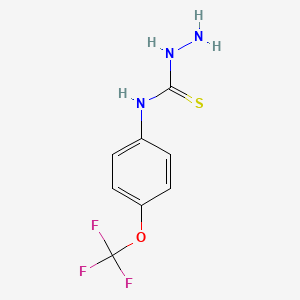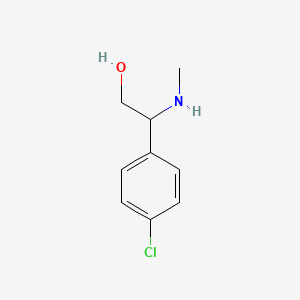
4-(4-Trifluoromethoxyphenyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Trifluoromethoxyphenyl)thiosemicarbazide is a chemical compound that has garnered significant attention due to its diverse biological activities. This compound is part of the thiosemicarbazide family, known for their antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Trifluoromethoxyphenyl)thiosemicarbazide typically involves the reaction of 4-(4-Trifluoromethoxyphenyl)hydrazine with carbon disulfide in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions often require refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Trifluoromethoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiosemicarbazide group into a thiadiazole derivative.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of thiadiazole derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
4-(4-Trifluoromethoxyphenyl)thiosemicarbazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethoxyphenyl)thiosemicarbazide involves its interaction with various molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition disrupts the cellular environment, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide
- 4-(3-Chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
4-(4-Trifluoromethoxyphenyl)thiosemicarbazide stands out due to its trifluoromethoxy group, which enhances its biological activity and stability compared to other thiosemicarbazide derivatives. This unique functional group contributes to its potent anticancer and antimicrobial properties .
Properties
CAS No. |
848079-91-4 |
|---|---|
Molecular Formula |
C8H8F3N3OS |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
1-amino-3-[4-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H8F3N3OS/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(16)14-12/h1-4H,12H2,(H2,13,14,16) |
InChI Key |
WVQIWFUZAIWEEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NN)OC(F)(F)F |
solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B12127677.png)
![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127683.png)
![1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B12127688.png)




![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127724.png)

![2-(5-{[4-(Methoxycarbonyl)phenyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-y l)acetic acid](/img/structure/B12127743.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide](/img/structure/B12127753.png)
![(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12127755.png)
![(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12127758.png)
